molecular formula C12H12N2O B1269773 6-(Benzyloxy)pyridin-3-amine CAS No. 75926-65-7

6-(Benzyloxy)pyridin-3-amine

Cat. No.: B1269773
CAS No.: 75926-65-7
M. Wt: 200.24 g/mol
InChI Key: CDCFXBSOKSIQPU-UHFFFAOYSA-N
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Description

6-(Benzyloxy)pyridin-3-amine is an organic compound with the molecular formula C₁₂H₁₂N₂O. It is a derivative of pyridine, where a benzyloxy group is attached to the sixth position and an amino group is attached to the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and a halogenated pyridine derivative in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant .

Another method involves the direct amination of 6-(benzyloxy)pyridine using an appropriate amine source under suitable reaction conditions. This method may require the use of a catalyst and specific reaction conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

6-(Benzyloxy)pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, affecting biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-phenylmethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCFXBSOKSIQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340287
Record name 6-(benzyloxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75926-65-7
Record name 6-(Phenylmethoxy)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75926-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(benzyloxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a slurry of iron powder (5.32 g, 95 mmol) in MeOH/H2O/HOAc (7.5 mL/7.5 mL/0.30 mL) at 75° C. was added 5-nitro-2-[(phenylmethyl)oxy]pyridine (3.10 g, 13.4 mmol; step A above), portionwise over 20 min. After 2 h, the mixture was cooled, 1M NaOH (10 mL) was added. The mixture was filtered through Celite (MeOH wash×2) and concentrated in vacuo. The residue was purified by flash chromatography (EtOAc/hexanes), affording 2.21 g of the title compound as an orange syrup: MS (ESI) m/z 201 (M+1).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
MeOH H2O HOAc
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.32 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ammonium chloride (325 mg, 6.0 mmol) in water (10 mL) was added to a solution of 2-benzyloxy-5-nitro-pyridine (350 mg, 1.5 mmol) in THF (15 mL) and the resulting mixture stirred at 75° C. for 30 minutes. Iron powder (340 mg, 6 mmol) was then added portion wise and the mixture stirred for 5 hours at 75° C. The reaction mixture was filtered over celite. The filtrate was basified with sodium bicarbonate solution and the product extracted with ethyl acetate. The organics were washed with brine solution, dried over Na2SO4 and concentrated to afford 320 mg (100%) of 6-benzyloxy-pyridin-3-ylamine.
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
340 mg
Type
catalyst
Reaction Step Two

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